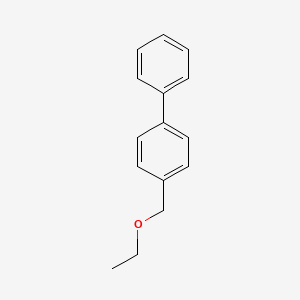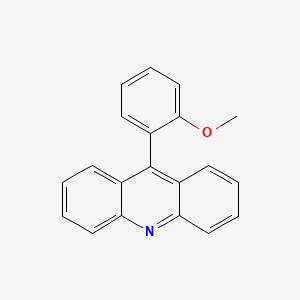
9-(2-Methoxyphenyl)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Methoxyphenyl)acridine is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Métodos De Preparación
The synthesis of 9-(2-Methoxyphenyl)acridine typically involves the Ullmann condensation reaction. In this method, 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids, which are then cyclized using polyphosphoric acid to yield acridone derivatives . Another method involves the ortho-lithiation–cyclization sequence, where tertiary alcohols are treated with concentrated aqueous hydrochloric acid in glacial acetic acid at 90°C to produce 9-phenylacridines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Análisis De Reacciones Químicas
9-(2-Methoxyphenyl)acridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenation or nitration, using reagents such as bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the acridine ring structure .
Aplicaciones Científicas De Investigación
9-(2-Methoxyphenyl)acridine has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe for the visualization of biomolecules and in laser technologies . In biology and medicine, acridine derivatives are studied for their potential as anticancer agents due to their ability to intercalate into DNA and inhibit topoisomerase or telomerase enzymes . They also show promise as antimicrobial and antiviral agents, with applications in the treatment of bacterial, parasitic, and viral infections . Additionally, acridine derivatives are used in the development of fluorescent materials for imaging and diagnostic purposes .
Mecanismo De Acción
The mechanism of action of 9-(2-Methoxyphenyl)acridine involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, inhibiting the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and repair . The compound’s planar ring structure allows it to effectively insert between the base pairs of DNA, leading to the inhibition of cellular processes that rely on DNA function .
Comparación Con Compuestos Similares
9-(2-Methoxyphenyl)acridine is similar to other acridine derivatives, such as 9-aminoacridine and 9-phenylacridine. These compounds share the acridine core structure but differ in their substituents, which can affect their biological activity and applications . For example, 9-aminoacridine is known for its antimicrobial properties, while 9-phenylacridine is studied for its anticancer activity . The presence of the methoxy group in this compound may enhance its ability to interact with specific molecular targets, making it unique among acridine derivatives .
Propiedades
Número CAS |
143223-11-4 |
|---|---|
Fórmula molecular |
C20H15NO |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
9-(2-methoxyphenyl)acridine |
InChI |
InChI=1S/C20H15NO/c1-22-19-13-7-4-10-16(19)20-14-8-2-5-11-17(14)21-18-12-6-3-9-15(18)20/h2-13H,1H3 |
Clave InChI |
MVWULSRTGYHNNN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


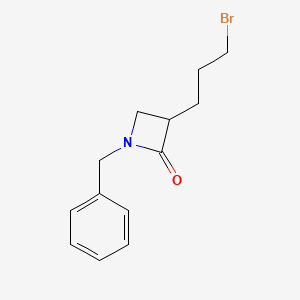
![5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole]](/img/structure/B12551399.png)

![Bicyclo[6.1.0]nona-1,4-diene](/img/structure/B12551407.png)
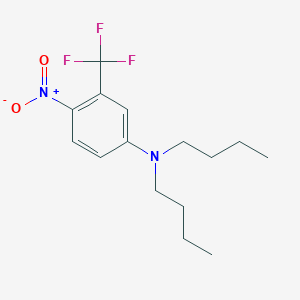
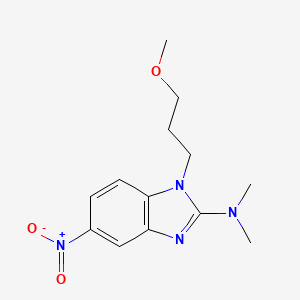
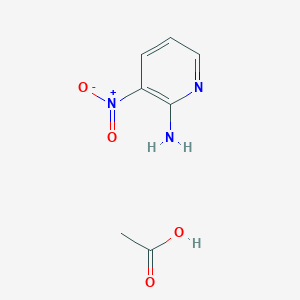
![[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl](trimethoxy)silane](/img/structure/B12551440.png)
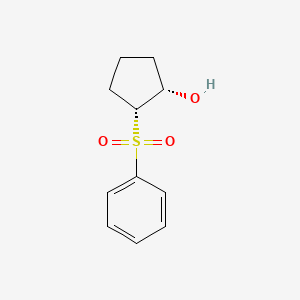
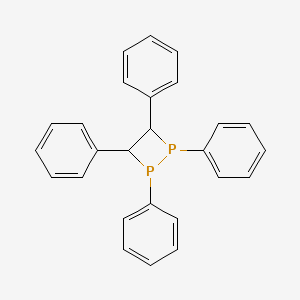
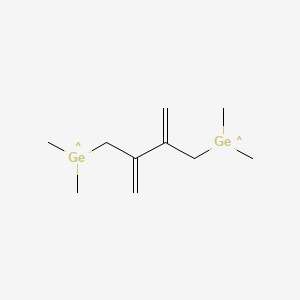
![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)
![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)
